2-(5-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methoxyphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid
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Overview
Description
2-(5-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the intermediate structures.
Cyclization Reactions: Forming the thiophene and furan rings.
Substitution Reactions: Introducing the ethoxycarbonyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid Compounds: Derived from marine organisms and used for their anticoagulant properties.
Uniqueness
2-(5-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-METHOXYPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its complex structure and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H21NO7S |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-[5-[(Z)-[4-ethoxycarbonyl-3-hydroxy-5-(4-methoxyphenyl)iminothiophen-2-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C26H21NO7S/c1-3-33-26(31)22-23(28)21(35-24(22)27-15-8-10-16(32-2)11-9-15)14-17-12-13-20(34-17)18-6-4-5-7-19(18)25(29)30/h4-14,28H,3H2,1-2H3,(H,29,30)/b21-14-,27-24? |
InChI Key |
VSPKFPFAPABDDJ-PAMLCIOASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O)/SC1=NC4=CC=C(C=C4)OC)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)SC1=NC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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